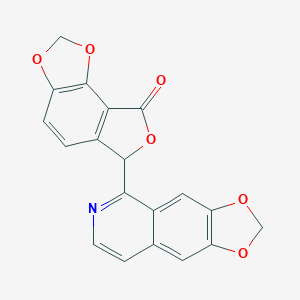

Hypecoumine

説明

Synthesis Analysis

Hypecoumine was isolated from a traditional Tibetan drug, Hypecoum leptocarpum, alongside three other alkaloids: protopine, cryptopine, and oxyhydrastinine. The isolation process revealed this compound as a new alkaloid, with its structure elucidated through extensive spectroscopic analysis including UV, IR, MS, and IHNMR techniques (Chen Bz & Fan Qc, 1985).

Molecular Structure Analysis

The molecular structure of this compound was determined through sophisticated spectroscopic methods, providing detailed insights into its chemical framework. These analyses are crucial for understanding the compound's potential reactivity and interactions at the molecular level. While specific details on the molecular structure analysis of this compound were not found, the elucidation techniques typically involve comprehensive NMR and mass spectrometry studies to reveal the arrangement of atoms and bonds within the molecule.

Chemical Reactions and Properties

Research on the chemical reactions and properties of this compound specifically is sparse. However, the study of related compounds and proteins, such as the hydrogenase maturation proteins HypF and HypE, provides insight into the complex biochemical processes involving carbamoyltransfer and dehydration reactions crucial for the synthesis of active site ligands in enzymes (Blokesch et al., 2004). These reactions are indicative of the intricate chemical behavior that compounds like this compound might exhibit or participate in within biological contexts.

Physical Properties Analysis

The physical properties of a compound, including its phase, melting point, solubility, and density, are essential for understanding its behavior in different environments and applications. The research did not specifically address the physical properties of this compound, but these properties are generally assessed through experimental measurements and contribute to the compound's characterization.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and functional group behavior, play a significant role in its potential applications and interactions with other molecules. The isolation of this compound and related compounds from Hypecoum erectum, and their structural identification, hints at the diverse chemical properties these molecules may exhibit, including antioxidative activities as suggested by their in vitro assessments (N. Xu et al., 2022).

科学的研究の応用

High-Throughput Screening : Hypecoumine is used in high-throughput screening, a valuable tool in biomedical research for discovering new chemotypes (Macarrón et al., 2011).

Potential in Treating Various Diseases : It is considered a natural product with potential applications in treating cancer, cardiovascular, neurological, and metabolic diseases (Shaikh, Sathaye, & Wan Ahmad, 2022).

Anti-inflammatory and Analgesic Effects : Hypecoum erectum, which contains this compound, has demonstrated anti-inflammatory and analgesic properties. The total alkaloid fraction, including this compound, shows the most potent effects (Yuan et al., 2021).

Antioxidative Activity : Hypecoumic acid, a derivative, exhibits moderate antioxidative activity, indicating its potential in oxidative stress-related conditions (Xu et al., 2022).

Traditional Medicine : this compound was initially isolated from the traditional Tibetan drug Hypecoum leptocarpum, indicating its historical use in traditional medicine practices (Chen Bz & Fan Qc, 1985).

作用機序

Target of Action

It is known that the effects of hypecoumine are associated with the biologically and pharmacologically active isoquinoline alkaloids .

Mode of Action

One study suggests that the mechanism of action of this compound involves the suppression of phosphorylation of mitogen-activated protein kinases (mapks) and blocking of the activation of nuclear factor kappa-light chain-enhancer of activated b cells (nf-κb) .

Result of Action

The suppression of mapk phosphorylation and blocking of nf-κb activation suggest that this compound may have anti-inflammatory effects .

特性

IUPAC Name |

6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO6/c21-19-15-10(1-2-12-18(15)25-8-22-12)17(26-19)16-11-6-14-13(23-7-24-14)5-9(11)3-4-20-16/h1-6,17H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPWZNJOVFBHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C4=NC=CC5=CC6=C(C=C54)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905236 | |

| Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100163-16-4 | |

| Record name | Hypecoumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100163164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

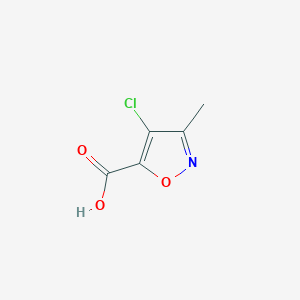

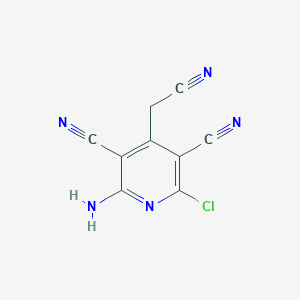

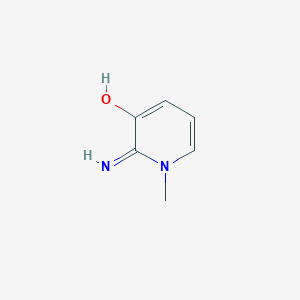

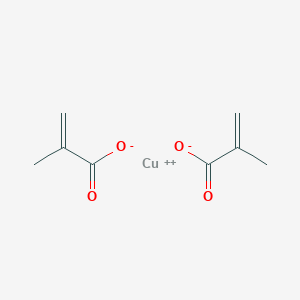

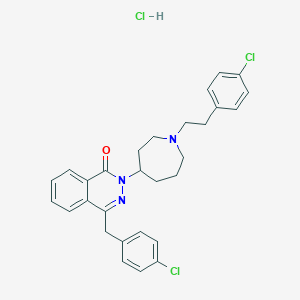

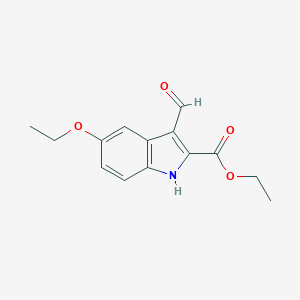

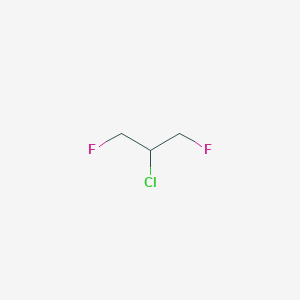

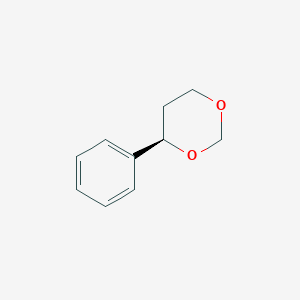

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Hypecoumine?

A1: The research paper states that the structure of this compound was elucidated using spectroscopic analyses, including UV, IR, MS, and 1H NMR. [] Unfortunately, the specific molecular formula, weight, and detailed spectroscopic data are not provided in the abstract. Further investigation into the full research paper is needed to obtain this information.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)